molecular formula C18H17NO3 B7475372 1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBONYL)-2,3-DIHYDRO-1H-INDOLE

1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBONYL)-2,3-DIHYDRO-1H-INDOLE

Cat. No.: B7475372
M. Wt: 295.3 g/mol
InChI Key: BUKWLXLQNKLHRH-UHFFFAOYSA-N
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Description

1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBONYL)-2,3-DIHYDRO-1H-INDOLE is a complex organic compound that features a unique structure combining a benzodioxepine ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBONYL)-2,3-DIHYDRO-1H-INDOLE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzodioxepine ring system, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The indole moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBONYL)-2,3-DIHYDRO-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the benzodioxepine or indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBONYL)-2,3-DIHYDRO-1H-INDOLE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBONYL)-2,3-DIHYDRO-1H-INDOLE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride
  • 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
  • 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Uniqueness

1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBONYL)-2,3-DIHYDRO-1H-INDOLE is unique due to its combination of the benzodioxepine and indole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactivities and developing novel applications in various scientific fields.

Properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-18(19-9-8-13-4-1-2-5-15(13)19)14-6-7-16-17(12-14)22-11-3-10-21-16/h1-2,4-7,12H,3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKWLXLQNKLHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)N3CCC4=CC=CC=C43)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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